molecular formula C4H7N5S B1203937 6-(Methylthio)-1,3,5-triazine-2,4-diamine CAS No. 5397-01-3

6-(Methylthio)-1,3,5-triazine-2,4-diamine

Cat. No. B1203937
CAS RN: 5397-01-3
M. Wt: 157.2 g/mol
InChI Key: SFPNVVXUUHYBQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazine derivatives has been reported through different methods, including the reaction of 1-acyl-2-bromoacetylenes with 6-methyl-3-thioxo-1,2,4-triazin-5-one in methanol in the presence of triethylamine at 20°C, which led to the formation of 3-acyl-6-methyl-5H-thiazolo[2,3-c][1,2,4]triazines (Elokhina et al., 1996). Another approach involved the ring closure of 5,6-diamino-3-methylthio-as-triazine to synthesize 3-methylthioimidazo[4,5-e]-as-triazine, with the prototropic tautomerism in the imidazole moiety being investigated (Riand et al., 1986).

Molecular Structure Analysis

The molecular structure of triazine derivatives has been extensively studied. X-ray crystallography was used to determine the structure of various triazine compounds, revealing detailed insights into their molecular geometry and interactions. For instance, the structure of 3-benzoyl-6-methyl-5H-thiazolo[2,3-c][1,2,4]triazine was established, indicating significant insights into the molecular associations involving triazine compounds (Elokhina et al., 1996).

Chemical Reactions and Properties

Triazine derivatives undergo a variety of chemical reactions, demonstrating their reactivity and functional group transformations. For example, the synthesis of 5H-thiazolo[2,3-c][1,2,4]triazine derivatives from 6-methyl-3-thioxo-1,2,4-triazin-5-one showcased the compounds' ability to react and form new structures with distinct chemical properties (Elokhina et al., 1996).

Physical Properties Analysis

The physical properties of triazine compounds, including their solubility, thermal stability, and crystalline structure, have been a subject of study. These properties are critical for understanding the compound's behavior in different environments and applications. For instance, the solubility and thermal stability of polyimides synthesized from triazine-based diamine were investigated, highlighting the compounds' excellent solubility in polar aprotic solvents and their remarkable thermal stability (Li et al., 2017).

Scientific Research Applications

  • Bacterial Utilization as a Sulfur Source : Some bacteria can utilize 6-(Methylthio)-1,3,5-triazine-2,4-diamine, a component of the s-triazine herbicide prometryne, as a sole source of sulfur for growth. This finding indicates the potential for bioremediation applications (Cook & Hütter, 1982).

  • Analytical Chemistry : In analytical chemistry, 6-(Methylthio)-1,3,5-triazine-2,4-diamine has been quantitatively analyzed using matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), demonstrating its potential in chemical analysis and environmental monitoring (Cheng & Hercules, 2002).

  • Study of Excited States in Chemistry : Research has been conducted on the low-lying excited states of sym-triazines, including 6-(Methylthio)-1,3,5-triazine-2,4-diamine. This study aids in understanding the absorption and emission features of these compounds, which is relevant in fields like photophysics and photochemistry (Oliva et al., 2005).

  • Thermophysical Properties : The vapor pressures and standard molar sublimation enthalpies of 6-(Methylthio)-1,3,5-triazine-2,4-diamine derivatives have been determined, providing crucial data for understanding their thermophysical properties (Vecchio & Brunetti, 2007).

  • In Metal Chelation and Hydrogen Bonding : Studies have shown that 6-(Methylthio)-1,3,5-triazine-2,4-diamine and its derivatives can chelate metals like Ag(I) and participate in hydrogen bonding, which is significant for materials science and crystal engineering (Duong et al., 2011).

  • Polyimide Synthesis : This compound has been used in the synthesis of solution-processable polyimides, which are important materials in electronics and polymer science (Li et al., 2017).

  • Effect on Plant Enzymes : The effects of s-triazine herbicides, including 6-(Methylthio)-1,3,5-triazine-2,4-diamine, on phosphatases from corn roots have been studied, offering insights into the environmental impact of these herbicides (Scarponi & Perucci, 1986).

  • Electrochemical Studies : Electroreduction of s-triazine derivatives, including 6-(Methylthio)-1,3,5-triazine-2,4-diamine, has been studied on mercury electrodes, contributing to the understanding of their electrochemical behavior (Ortiz et al., 2001).

  • Synthetic Chemistry : Novel synthetic methods for N,6-disubstituted 1,3,5-triazine-2,4-diamines have been developed, demonstrating the compound's role in the advancement of organic synthesis (Liu, Lin & Leftheris, 2007).

  • Inverse Electron Demand Diels-Alder Reactions : The compound has been involved in inverse electron demand Diels-Alder reactions, highlighting its role in the synthesis of functionalized pyrimidines (Boger & Dang, 1988).

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, “6-(Methylthio)purine” is recommended for use as laboratory chemicals and is advised against food, drug, pesticide or biocidal product use .

properties

IUPAC Name

6-methylsulfanyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5S/c1-10-4-8-2(5)7-3(6)9-4/h1H3,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPNVVXUUHYBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202259
Record name 1,3,5-Triazine-2,4-diamine, 6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylthio)-1,3,5-triazine-2,4-diamine

CAS RN

5397-01-3
Record name 6-(Methylthio)-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5397-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methylthio)-2,4-diamino-S-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005397013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC4419
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4419
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Triazine-2,4-diamine, 6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(METHYLTHIO)-2,4-DIAMINO-S-TRIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9STD5UJ7EA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
508
Citations
P Mayer, HP Kriemler, TL Laanio - Agricultural and Biological …, 1981 - Taylor & Francis
The fate of C 18 898, ie. dimethametryn or N-(1ʹ,2ʹ-dimethylpropyl)-N’-ethyl-6-methylthio-1,3,5-triazine-2,4-diamine (I), was followed in greenhouse-grown rice after application of 0.4 …
Number of citations: 11 www.tandfonline.com
HP Avey, CHL Kennard, G Smith - Acta Crystallographica Section C …, 1985 - scripts.iucr.org
(IUCr) N,N'-Bis(1-methylethyl)-6-methylthio-1,3,5-triazine-2,4-diamine, prometryn, C10H19N5S Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research …
Number of citations: 6 scripts.iucr.org
DE Lynch, G Smith, KA Byriel… - Australian Journal of …, 1993 - CSIRO Publishing
Two 1:1 molecular adducts of the s- triazine herbicide prometryn [N,N′- bis (1-methylethyl)-6-methylthio-1,3,5-triazine-2,4-diamine] with 4-nitrobenzoic acid, [(C7H4NO4)-(C10H20N5S)…
Number of citations: 8 www.publish.csiro.au
E Benassi, M Di Foggia, S Bonora - Computational and Theoretical …, 2013 - Elsevier
The well-known class of herbicides, s-triazine derivatives, are commonly used as reagents in the manufacture of resins and pharmaceuticals, and also of solvent-refined coals. Recently, …
Number of citations: 15 www.sciencedirect.com
L Scarponi, P Perucci - Weed Science, 1986 - cambridge.org
The influence of some s-triazine herbicides on acid phosphatase (acid Pase) and phosphodiesterase (PDase) from corn (Zea mays L. var. ‘Orfeo’) roots was investigated. Terbutryn …
Number of citations: 4 www.cambridge.org
AM Cook, R Hütter - Applied and Environmental Microbiology, 1982 - Am Soc Microbiol
Bacteria were isolated that could utilize quantitatively the s-triazine herbicide prometryne [N,N′ -bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine] or ametryne [N-ethyl-N′-(…
Number of citations: 51 journals.asm.org
Y Cheng, DM Hercules - Microchemical journal, 2002 - Elsevier
Isomeric triazine pesticides: prometryn (N,N′-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) and terbutryn (N-(1,1-dimethylethyl)-N′-ethyl-6-(methylthio)-1,3,5-triazine-2,…
Number of citations: 7 www.sciencedirect.com
GA Wicks - Agronomy Journal, 1986 - Wiley Online Library
No‐tillage corn (Zea mays L.) production following winter wheat (Triticum aestivum L.) is increasing in the central Great Plains. Timely weed control is essential to reduce weed seed …
Number of citations: 18 acsess.onlinelibrary.wiley.com
AC York, DL Jordan, JW Wilcut - Peanut Science, 1994 - meridian.allenpress.com
Volunteer peanut (Arachis hypogaea L.) can reduce the effectiveness of crop rotation as a component in a peanut disease management program. Experiments were conducted in three …
Number of citations: 15 meridian.allenpress.com
GA Wicks, PH Grabouski - Weed Science, 1986 - cambridge.org
Field research was conducted in Nebraska to evaluate the efficacy of herbicides for the control of summer annual weeds in sorghum [Sorghum bicolor (L.) Moench.]. During 1976 to …
Number of citations: 13 www.cambridge.org

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